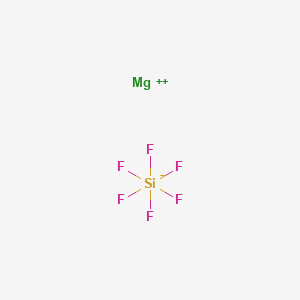

![molecular formula C8H14N2O B099048 六氢-1H-吡啶并[1,2-A]嘧啶-3(2H)-酮 CAS No. 15932-74-8](/img/structure/B99048.png)

六氢-1H-吡啶并[1,2-A]嘧啶-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

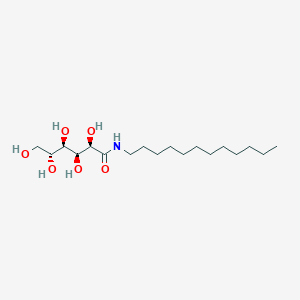

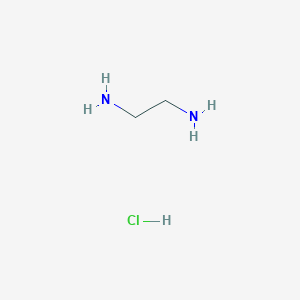

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one is a heterocyclic compound that belongs to a class of chemicals known for their diverse range of biological activities and potential pharmaceutical applications. The compound features a complex structure that includes a pyrazine ring fused to a pyridine ring, and it is a saturated derivative, as indicated by the term "hexahydro."

Synthesis Analysis

The synthesis of related heterocyclic structures has been described in the literature. For instance, a modification of the four-component Ugi reaction has been employed to synthesize 7,8-dihydrothieno[3',2':4,5]pyrrolo[1,2-a]pyrazin-5(6H)-ones, which demonstrates the versatility of this method in producing combinatorial libraries of heterocyclic compounds . Additionally, the synthesis of quaternary salts of hexahydro-1H-2,6-methanopyrrolo[1,2-a]pyrazines has been achieved through cyclization of diazabicyclooctanes, indicating a method that could potentially be adapted for the synthesis of hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one derivatives .

Molecular Structure Analysis

The molecular structure of compounds closely related to hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one exhibits interesting features such as ring-chain tautomerism, cis-trans isomerism, and (E)/(Z) rotamerism. These structural variations are significant as they can influence the biological activity and chemical reactivity of the compounds . The presence of tautomeric forms, in particular, suggests that hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one may also exhibit similar structural dynamics.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through the formation of acylhydrazino derivatives from 1-hydroxy-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones and -1H-pyrazolo[1,2-b]phthalazine-5,10-diones. This indicates that hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one could potentially undergo similar reactions to form a variety of derivatives, which could be useful in the development of new pharmaceuticals .

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one is not provided, the studies of closely related compounds can offer insights. For example, the solubility of these compounds in solvents like [D6]DMSO and their equilibrium between different tautomeric forms can affect their physical properties such as melting points, boiling points, and solubility in various solvents . The pharmacological screening of hexahydro-1H-2,6-methanopyrrolo[1,2-a]pyrazines, although not confirming the enhancement of curare-like activity, suggests that the physical properties of these compounds can influence their biological activity .

科学研究应用

吡嗪衍生物概述

吡嗪,包括结构与六氢-1H-吡啶并[1,2-A]嘧啶-3(2H)-酮相似的衍生物,因其在科学研究中的广泛应用而著称。这些杂环化合物以其含氮环为特征,由于其独特的电子和结构性质,已被探索用于各种用途,特别是在有机材料、纳米科学和药物开发领域。

在食品科学中的应用

在食品科学领域,吡嗪因其赋予风味的特性而发挥着至关重要的作用。美拉德反应,即在加热食物过程中氨基酸与还原糖之间发生的化学反应,是合成吡嗪的重要过程。这些化合物因其赋予烘焙、烤制和坚果风味的能力而受到追捧。已经探索了吡嗪生成的高级控制策略,包括使用特定反应物和改变反应条件,以增强理想的风味或最大程度地减少不必要的副产物 (Yu et al., 2021)。

药学和药理学特性

在药学中,吡嗪衍生物因其药理作用而受到研究。这些化合物表现出广泛的生物活性,包括抗菌、抗真菌、抗癌和抗炎特性。它们生物效应的多样性使其成为有价值的潜在治疗剂和进一步药理学研究的主题 (Ferreira & Kaiser, 2012)。

合成和结构化学

吡嗪衍生物的结构和合成方面已得到广泛探索。这些研究的重点是开发新的合成方法,了解其反应性和相互作用的结构基础,并探索它们与金属形成配合物的潜力,用于催化和材料科学中的各种应用 (Segura et al., 2015)。此外,设计和合成吡嗪衍生物以制造 n 型半导体、传感器和其他有机材料,突出了这些化合物在推进技术和创新中的多功能性和重要性。

属性

IUPAC Name |

1,2,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8-6-10-4-2-1-3-7(10)5-9-8/h7H,1-6H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBUPKXPDSKABE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(=O)NCC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300236 |

Source

|

| Record name | Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one | |

CAS RN |

15932-74-8 |

Source

|

| Record name | 15932-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

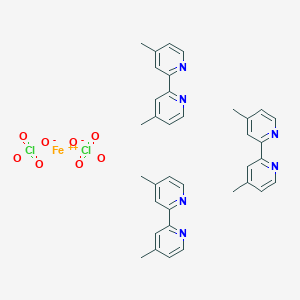

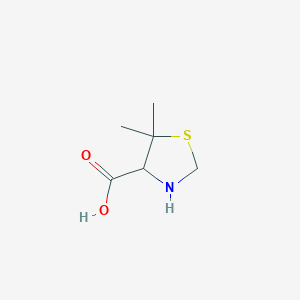

![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)

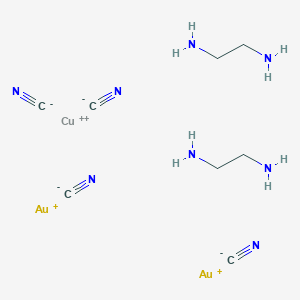

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)